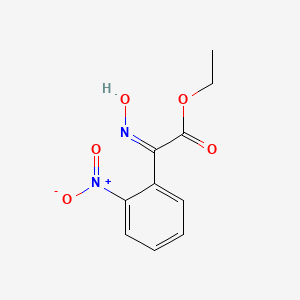
Methyl 2-amino-1,3-selenazole-5-carboxylate
Descripción general
Descripción
Methyl 2-amino-1,3-selenazole-5-carboxylate is a heterocyclic compound containing selenium, an essential bio-trace element known for its role in antioxidant selenoproteins. This compound is part of a broader class of organoselenium compounds, which exhibit a wide range of biological activities and are present in many pharmacologically important substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1,3-selenazole-5-carboxylate typically involves a multi-step process. One common method starts with the conversion of the carboxylic acid functional group of L-proline or related chiral heterocyclic amino acids to the corresponding β-keto ester. This β-keto ester is then α-brominated using N-bromosuccinimide. The subsequent reaction of the α-brominated β-keto ester with selenourea yields the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, often scaled up for larger production volumes. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-1,3-selenazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while nucleophilic substitution can introduce various functional groups at the amino or carboxylate positions .
Aplicaciones Científicas De Investigación
Methyl 2-amino-1,3-selenazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other organoselenium compounds.
Biology: Its role in antioxidant activity makes it a subject of study in cellular protection mechanisms.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-1,3-selenazole-5-carboxylate involves its interaction with biological molecules through its selenium atom. Selenium can form selenoproteins that protect cells from oxidative stress by neutralizing reactive oxygen species. The compound’s molecular targets include various enzymes and proteins involved in redox regulation and cellular defense pathways .
Comparación Con Compuestos Similares
Similar Compounds
Selenazofurin: An antiviral agent.
Amselamine: A histamine H2-agonist.
Ebselen: Exhibits anti-inflammatory, antioxidant, and cytoprotective properties.
Uniqueness
Methyl 2-amino-1,3-selenazole-5-carboxylate is unique due to its specific structural features, including the selenazole ring and the amino and carboxylate functional groups. These features confer distinct chemical reactivity and biological activity compared to other organoselenium compounds .
Propiedades
IUPAC Name |
methyl 2-amino-1,3-selenazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2Se/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKXOKRJXKQQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C([Se]1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B3272988.png)


![1-Azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B3273020.png)
